molecular formula C16H22N2O3S B6028497 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxypropyl)propanamide

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxypropyl)propanamide

Cat. No.: B6028497
M. Wt: 322.4 g/mol
InChI Key: LOTULFFLPFMNFL-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxypropyl)propanamide is a synthetic organic compound characterized by a benzazepine core fused with a sulfanyl (-S-) linker and a propanamide side chain substituted with a 3-hydroxypropyl group.

Properties

IUPAC Name

N-(3-hydroxypropyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-10-3-9-17-15(20)8-11-22-14-7-6-12-4-1-2-5-13(12)18-16(14)21/h1-2,4-5,14,19H,3,6-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTULFFLPFMNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxypropyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core . Subsequent functionalization steps introduce the sulfanyl and hydroxypropyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxypropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new sulfanyl derivatives.

Scientific Research Applications

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxypropyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-hydroxypropyl)propanamide involves its interaction with specific molecular targets and pathways. The benzazepine core can bind to various receptors and enzymes, modulating their activity. This compound may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Sulfanyl-Propanamide Linkages

Compounds 7c–7j (–2) share the sulfanyl-propanamide backbone but differ in their heterocyclic substituents. For example:

  • 7c: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide
  • 7g: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)propanamide
Property Target Compound 7c–7j Series
Core Heterocycle Benzazepine (7-membered ring) Oxadiazole-thiazole (5- and 6-membered rings)
Substituents 3-Hydroxypropyl Methylphenyl derivatives
Molecular Weight ~380–400 g/mol (estimated) 375–389 g/mol
Melting Point Not reported 134–199°C
Key Functional Groups -OH, -S-, amide -NH2, -S-, amide, oxadiazole

Key Differences :

  • The benzazepine core in the target compound may confer greater conformational flexibility compared to the rigid oxadiazole-thiazole systems in 7c–7j .

Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., compounds 6–10 in ) share the hydroxyl-amide motif but lack the benzazepine scaffold. For example:

  • 7 : N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide
Property Target Compound Hydroxamic Acids (e.g., 7)
Core Structure Benzazepine-sulfanyl-propanamide Cycloalkyl/aryl-propanamide
Hydroxyl Group Two -OH groups One -OH (hydroxamic acid)
Bioactivity Not reported Antioxidant, metal-chelating
Molecular Weight ~380–400 g/mol ~250–350 g/mol

Key Differences :

  • Hydroxamic acids are often designed for metal chelation (e.g., iron in HDAC inhibitors), whereas the target compound’s benzazepine-sulfanyl structure may target peptidases or GPCRs .

Triazole-Containing Propanamides

Triazole derivatives (e.g., –6) feature nitrogen-rich heterocycles. For example:

  • 2 : A triazole-propanamide with α-phenylacetyl and aromatic substituents.
Property Target Compound Triazole Derivatives (e.g., 2)
Heterocycle Benzazepine 1,2,4-Triazole
Substituents Hydroxypropyl Aromatic/alkyl groups
Functional Groups -OH, -S- -NH2, carbonyl
Potential Applications Neurotransmitter modulation Antimicrobial, anti-inflammatory

Key Differences :

  • Triazoles offer metabolic stability due to their aromaticity, whereas benzazepines may exhibit unique binding kinetics in CNS targets .

Propanamides with Methoxy/Aryl Substituents

describes 3-[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide , which shares sulfanyl and propanamide features but includes methoxy and chlorophenyl groups.

Property Target Compound Compound
Aromatic Substituents Benzazepine Chlorophenyl, methoxyphenyl
Polarity Higher (dual -OH) Lower (methoxy groups)
Molecular Weight ~380–400 g/mol ~500 g/mol (estimated)

Key Differences :

  • The compound’s larger size and lipophilic substituents may limit blood-brain barrier penetration compared to the target compound’s polar hydroxypropyl group .

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